Cas no 97664-58-9 (6-(4-Phenylbutoxy)-1-hexanamine)

6-(4-Phenylbutoxy)-1-hexanamine is a synthetic amine compound featuring a phenylbutoxy linker attached to a hexylamine backbone. This structure imparts unique physicochemical properties, making it valuable in organic synthesis and pharmaceutical research. The phenylbutoxy group enhances lipophilicity, potentially improving membrane permeability in bioactive applications. The primary amine functionality allows for further derivatization, enabling its use as an intermediate in the development of more complex molecules. Its balanced hydrophilicity and hydrophobicity make it suitable for solubility studies and formulation optimization. The compound’s well-defined structure ensures reproducibility in research applications, supporting its utility in medicinal chemistry and material science.
6-(4-Phenylbutoxy)-1-hexanamine structure
97664-58-9 structure
Product Name:6-(4-Phenylbutoxy)-1-hexanamine
CAS No:97664-58-9
MF:C16H27NO
MW:249.391684770584
CID:750957
Update Time:2025-06-07

6-(4-Phenylbutoxy)-1-hexanamine Chemical and Physical Properties

Names and Identifiers

    • 1-Hexanamine, 6-(4-phenylbutoxy)-
    • 6-(4-Phenylbutoxy)-1-hexanamine
    • 6-(4-phenylbutoxy)hexan-1-amine
    • 6-(4-Phenylbutoxy)-1-hexanamine (ACI)
    • D 2543
    • Inchi: 1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2
    • InChI Key: GNSOSZKMHANCMP-UHFFFAOYSA-N
    • SMILES: O(CCCCCCN)CCCCC1C=CC=CC=1

6-(4-Phenylbutoxy)-1-hexanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P297920-100mg
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6-(4-Phenylbutoxy)-1-hexanamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
New derivatives of 6-(4-phenylbutoxy)hexylamine as intermediates for producing salmeterol
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  16 h, rt → 50 °C; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ;  2 h, rt
Reference
Enzyme inhibitors and the use thereof in the treatment of disease
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
Reference
Enzyme inhibitors and the use thereof
, United States, , ,

Production Method 4

Reaction Conditions
Reference
Preparation of imidazolylmethylbenzoxazines and related compounds as α2c adrenoreceptor agonists.
, United States, , ,

Production Method 5

Reaction Conditions
Reference
Phenethanolamine derivatives
, Belgium, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  2 h, 60 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1.5 h, reflux
Reference
Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanism
Knezevic, Anamarija; Novak, Jurica; Bosak, Anita; Vinkovic, Marijana, Organic & Biomolecular Chemistry, 2020, 18(47), 9675-9688

Production Method 7

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 10 - 11
Reference
3,4-Dihydro-1,4-benzoxazine, 3,4-dihydro-1,4-benzothiazine and 1,2,3,4-tetrahydroquinoxaline derivatives as alpha2C adrenoreceptor agonists and their preparation
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 25 - 30 °C
Reference
An efficient, novel synthetic route to (R)-salmeterol xinafoate and facile synthetic protocols for preparation of its process related potential impurities
Boodida, Sathyanarayana ; Gudla, Parandhama ; Maddula, Srinivasula Reddy, Asian Journal of Chemistry, 2022, 34(12), 3333-3352

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydride
1.2 Catalysts: Tetrabutylammonium bromide
1.3 Reagents: Sodium iodide ,  Sodium azide Solvents: Dimethylformamide ;  80 °C
1.4 Reagents: Hydrogen Catalysts: Palladium
Reference
Preparation of substituted phenylphosphates as mutual prodrugs of steroids and β-agonists for the treatment of pulmonary inflammation and bronchoconstriction
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
Reference
Synthesis of 1-amino-6-(4-phenylbutoxy)hexane: the arylalkylamino group in salmeterol
Nagia, A.; Praveen, P.; Kubey, A. K., Indian Journal of Chemistry, 1995, (1995), 629-31

Production Method 11

Reaction Conditions
Reference
Preparation of phenylethanolamines as drugs
, Germany, , ,

6-(4-Phenylbutoxy)-1-hexanamine Raw materials

6-(4-Phenylbutoxy)-1-hexanamine Preparation Products

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